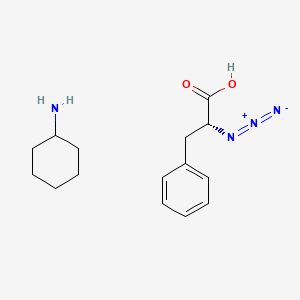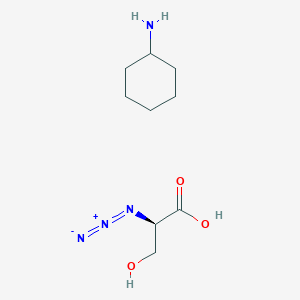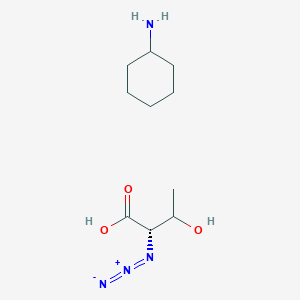
Alachlor acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Alachlor is commonly used to control different broad leaf weeds and annual grasses at their pre-emergence stage from various agricultural crops including maize, sorghum, and soybean . Due to its intensive and repeated use in agricultural fields, this herbicide was detected beyond the permissible limits in different soil and water resources worldwide . Alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .
Molecular Structure Analysis
The molecular formula of Alachlor is C14H20ClNO2 and its molecular weight is 269.767 . The IUPAC name of Alachlor is 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
Chemical Reactions Analysis
The photocatalytic degradation of alachlor was investigated using TiO2 under sunlight irradiation . The kinetics of photodegradation was found to follow a pseudo-first-order kinetic law . The degradation results into the formation of different types of metabolites following different metabolic pathways .
Physical And Chemical Properties Analysis
Alachlor is a cream-colored solid with an odorless smell . It has a density of 1.133 g/cm3, a melting point of 39.5 °C, and a boiling point of 404 °C . It is soluble in acetone, benzene, chloroform, ethanol, ethyl ether, ethyl acetate, and sparingly soluble in water .
作用機序
Safety and Hazards
将来の方向性
Due to its harmful impacts on different biotic components of the environment including plants, animal, and human beings, understanding the fates of alachlor in the environment is a topic of interest for devising sustainable approaches to reduce its harmful impact . The distinctive role of different bacterial and fungal strains in the biotransformation of this herbicide in soil and aqueous media as well as the enzymes potentially involved in its biodegradation has also been highlighted .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Alachlor acetate can be achieved by acetylation of Alachlor with acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Alachlor", "Acetic anhydride", "Catalyst"], "Reaction": [ "Step 1: Alachlor is dissolved in a solvent such as dichloromethane or chloroform.", "Step 2: Acetic anhydride is added to the solution.", "Step 3: A catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid is added to the solution.", "Step 4: The reaction mixture is stirred at room temperature or heated under reflux.", "Step 5: The reaction is monitored by TLC or HPLC until completion.", "Step 6: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.", "Step 7: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 8: The solvent is removed under reduced pressure to obtain crude Alachlor acetate.", "Step 9: The crude product is purified by column chromatography or recrystallization to obtain pure Alachlor acetate." ] } | |
CAS番号 |
166407-15-4 |
製品名 |
Alachlor acetate |
分子式 |
C12H16ClNO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)
![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)
